![molecular formula C12H15ClN4O2 B1398405 N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219957-69-3](/img/structure/B1398405.png)
N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[4,3-c]pyridine ring, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The molecule also contains a carboxamide group (-CONH2), which is a common functional group in bioactive molecules .
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For instance, substituted pyridines can be synthesized via the remodeling of (aza)indole/benzofuran skeletons . The synthesis typically involves the introduction of various functional groups to the pyridine ring .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Synthesis of Novel Compounds
N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride has been used in the synthesis of new heterocyclic compounds. These compounds have been explored for their potential in various scientific fields. For instance, research led by Karthikeyan, Vijayakumar, & Sarveswari (2014) focused on synthesizing substituted pyrazolo[4,3-c]pyridine-3-ols.
Antimicrobial Activities
Compounds derived from this chemical have been investigated for their antimicrobial properties. Altalbawy (2013) conducted studies on the antimicrobial evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives.
Tuberculosis Research
- Mycobacterium Tuberculosis Inhibitors: A study by Samala, Devi, Nallangi, Yogeeswari, & Sriram (2013) involved the development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel inhibitors for Mycobacterium tuberculosis pantothenate synthetase, highlighting the potential of this compound in tuberculosis research.
Tautomerism Studies
- Structural Analysis in Crystal and Solution: The compound has been a subject of interest in studying the tautomerism of aza heterocycles. Gubaidullin, Nabiullin, Kharlamov, & Buzykin (2014) examined the structure of spontaneous transformation products of a similar compound in crystal and solution.
Cancer Research
- Cytotoxicity Studies: In the field of cancer research, Hassan, Hafez, & Osman (2014) synthesized and evaluated the cytotoxicity of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the compound's relevance in developing potential anticancer agents.
Antileishmanial Research
- Leishmania Drug Development: Research on antileishmanial pyrazolopyridine derivatives, as studied by Mello, Echevarria, Bernardino, Canto-Cavalheiro, & Leon (2004), indicates the compound's utility in developing treatments against Leishmania, a parasite responsible for leishmaniasis.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c17-12(14-6-8-2-1-5-18-8)11-9-7-13-4-3-10(9)15-16-11;/h1-2,5,13H,3-4,6-7H2,(H,14,17)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJHEIMEDCCJCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NCC3=CC=CO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



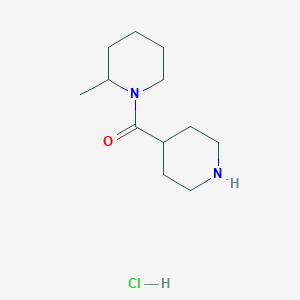

![1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398330.png)

![Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate](/img/structure/B1398335.png)
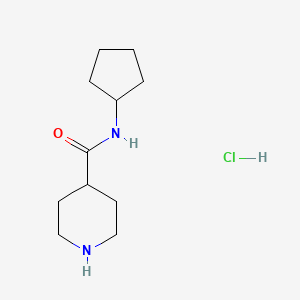

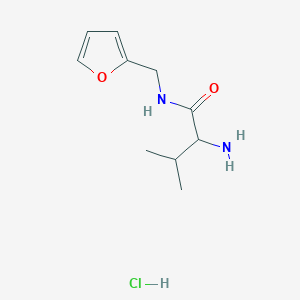
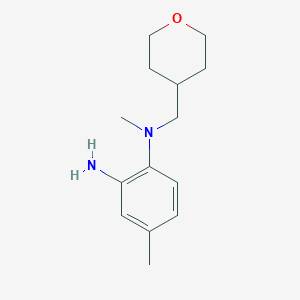
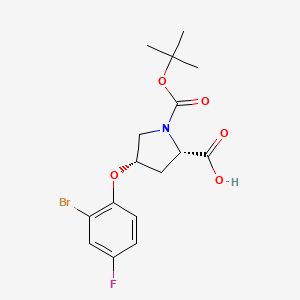
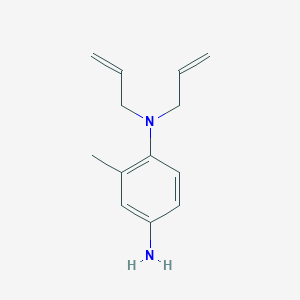
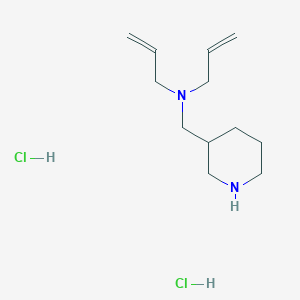

![2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1398345.png)